molecular formula C29H27N3O3 B11582183 N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11582183
M. Wt: 465.5 g/mol
InChI Key: JJOSOBHZYXNWOB-XIEYBQDHSA-N
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Description

N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that includes indole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the methoxypropyl group, and the final acetamide formation. Common reagents used in these reactions include indole derivatives, acylating agents, and methoxypropyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypropyl)-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H27N3O3

Molecular Weight

465.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C29H27N3O3/c1-35-17-9-16-30-28(33)20-31-19-21(23-12-5-7-14-26(23)31)18-25-24-13-6-8-15-27(24)32(29(25)34)22-10-3-2-4-11-22/h2-8,10-15,18-19H,9,16-17,20H2,1H3,(H,30,33)/b25-18+

InChI Key

JJOSOBHZYXNWOB-XIEYBQDHSA-N

Isomeric SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4N(C3=O)C5=CC=CC=C5

Origin of Product

United States

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